

Benchmarking the carcinogenic potential of 2-(Nitrosomethyl)oxirane against known carcinogens.

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Compound of Interest

Compound Name: 2-(Nitrosomethyl)oxirane

Cat. No.: B15158998

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A Comparative Analysis of the Carcinogenic Potential of 2-(Nitrosomethyl)oxirane

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the carcinogenic potential of **2-** (Nitrosomethyl)oxirane against a selection of well-characterized carcinogens. The information herein is intended to offer a quantitative and methodological framework for assessing the risks associated with this compound. Due to the limited direct experimental data on **2-** (Nitrosomethyl)oxirane, this analysis incorporates data from structurally related N-nitroso and oxirane compounds to provide a robust initial assessment.

Comparative Carcinogenic Potency

The carcinogenic potential of a compound is often quantified by its TD50 value, which is the daily dose rate in mg/kg body weight that would induce tumors in half of the test animals over a standard lifespan[1][2]. A lower TD50 value indicates a more potent carcinogen[1]. The following table summarizes the carcinogenic potential of selected known carcinogens, providing a benchmark for evaluating **2-(Nitrosomethyl)oxirane**.



Compound	Class	IARC Classification	TD50 (mg/kg/day) in Rodents	Ames Test Result
Aflatoxin B1	Mycotoxin	Group 1[3]	0.003 (Rat)	Positive
Benzo[a]pyrene	Polycyclic Aromatic Hydrocarbon	Group 1[3]	0.1 (Mouse)	Positive
N- Nitrosodimethyla mine (NDMA)	N-Nitroso Compound	Group 2A[4]	0.02 (Rat)	Positive
2- (Nitrosomethyl)o xirane (Estimated)	N-Nitroso Compound / Oxirane	Not Classified	Data Not Available	Presumed Positive

Data for **2-(Nitrosomethyl)oxirane** is estimated based on the known carcinogenicity of N-nitroso compounds and the reactivity of the oxirane ring. N-nitroso compounds are a well-established class of carcinogens, with many classified as Group 1 or 2A by the International Agency for Research on Cancer (IARC)[3][4][5]. The oxirane (epoxide) group is a reactive electrophile known to form adducts with DNA, a key step in chemical carcinogenesis[6].

Experimental Protocols for Carcinogenicity Assessment

Standardized assays are crucial for determining the carcinogenic potential of a chemical. The following are summaries of key in vitro and in vivo methodologies.

1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro method to assess a chemical's mutagenic potential by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium[7][8][9].

• Principle: Histidine auxotrophs of S. typhimurium are exposed to the test compound on a histidine-limited medium[9]. If the compound is a mutagen, it will cause some bacteria to



revert to the wild-type, enabling them to synthesize histidine and form colonies[9].

- Methodology:
 - Several strains of S. typhimurium with different mutations are selected.
 - The bacteria are incubated with the test compound, both with and without a metabolic activation system (e.g., rat liver S9 fraction), as some chemicals only become mutagenic after metabolism[10][11].
 - The mixture is plated on a minimal agar medium lacking histidine.
 - After incubation for 48-72 hours, the number of revertant colonies is counted and compared to a negative control[12].
- Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive mutagenic response[9].
- 2. Rodent Carcinogenicity Bioassay

This in vivo assay is the gold standard for assessing the carcinogenic potential of a substance in mammals[13][14].

- Principle: Long-term exposure of rodents to a test substance to determine if it increases the incidence of tumors compared to a control group[15][16].
- Methodology:
 - Animal Model: Typically, two rodent species (e.g., rats and mice) of both sexes are used[16].
 - Dose Selection: At least three dose levels are used, with the highest dose being the Maximum Tolerated Dose (MTD), which is determined in shorter-term toxicity studies[16].
 A concurrent control group receives a placebo.
 - Administration: The test substance is administered for the majority of the animal's lifespan (typically 2 years)[14].



- Observation: Animals are monitored for clinical signs of toxicity and tumor development.
- Pathology: At the end of the study, a complete necropsy and histopathological examination of all major tissues and organs are performed.
- Interpretation: A statistically significant increase in the incidence of benign or malignant tumors in any of the dosed groups compared to the control group is considered evidence of carcinogenicity.

Visualizing Experimental and Mechanistic Frameworks

Experimental Workflow for Carcinogenicity Assessment

The following diagram illustrates a typical workflow for assessing the carcinogenic potential of a new chemical entity like **2-(Nitrosomethyl)oxirane**.



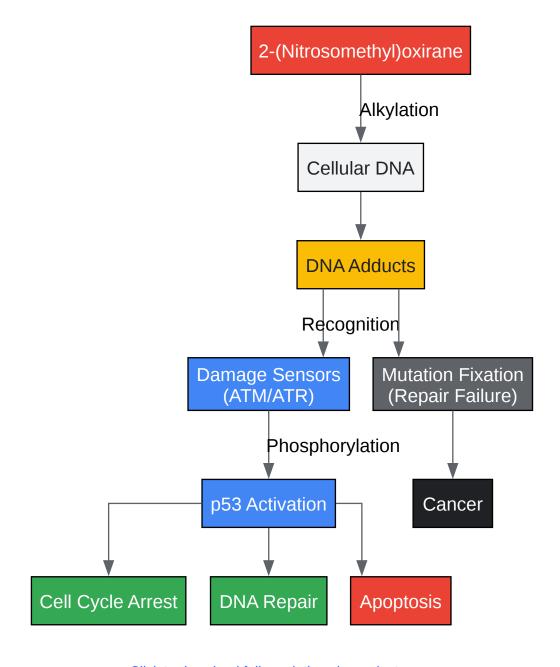
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Caption: A stepwise workflow for assessing chemical carcinogenicity.

Proposed Mechanism of Action: DNA Damage Response

The carcinogenic activity of N-nitroso compounds and oxiranes is often initiated by the formation of DNA adducts, which can lead to mutations if not properly repaired. This triggers the DNA Damage Response (DDR) pathway, in which the p53 tumor suppressor protein plays a central role[17][18][19].





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Caption: The p53-mediated DNA damage response pathway.

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Validation & Comparative





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